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Benzoic acid, 5-bromo-2-(2-propenylthio)-

Cat. No.: B12031883
CAS No.: 62176-43-6
M. Wt: 273.15 g/mol
InChI Key: QKCADNXMBVEPGO-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Halogenated Benzoic Acid Derivatives

The subject compound is a significant example within the domain of organosulfur chemistry, which focuses on the synthesis and properties of organic compounds containing sulfur. chemicalbook.com The thioether linkage, specifically an allyl thioether, is a key feature of this molecule. Organosulfur compounds are ubiquitous in nature and are integral to a variety of biological processes and pharmaceutical agents.

Simultaneously, this molecule is a halogenated derivative of benzoic acid. Halogenated benzoic acids are a critical class of compounds in organic synthesis, often serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other high-value chemicals. nih.gov The presence of a bromine atom on the benzene (B151609) ring significantly influences the electronic properties of the molecule and provides a reactive handle for further chemical transformations. For instance, compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are known precursors in the synthesis of various therapeutic agents. ppor.aznih.govresearchgate.net

Overview of Structural Features and Functional Groups

The molecular structure of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" is characterized by a benzene ring substituted with three distinct functional groups: a carboxylic acid group, a bromine atom, and an allylthio group.

The benzoic acid moiety consists of a benzene ring attached to a carboxyl functional group. nih.gov This group imparts acidic properties to the molecule and can participate in a wide range of chemical reactions, including esterification, amidation, and reduction.

The bromine atom , positioned at the 5th carbon of the benzoic acid ring, is an electron-withdrawing group that influences the reactivity of the aromatic ring and the acidity of the carboxyl group. Its presence is pivotal for cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The 2-(2-propenylthio)- or allylthio group is a thioether where the sulfur atom is attached to both the benzene ring and an allyl group. The allyl group itself contains a reactive double bond, making it susceptible to a variety of addition and rearrangement reactions. The thioether linkage is also significant, as it can be oxidized to sulfoxides and sulfones, thereby offering a pathway to further functionalization.

A proposed synthesis for "Benzoic acid, 5-bromo-2-(2-propenylthio)-" could involve the reaction of a suitable brominated thiosalicylic acid derivative with an allyl halide. A general method for preparing 2-alkylthio benzoic acid derivatives involves the reaction of a halogenated benzoic acid with an appropriate thiol. For instance, 2-mercaptobenzoic acid can be reacted with allyl bromide to form 2-(allylthio)benzoic acid. A plausible route to the target molecule could therefore start from 5-bromo-2-mercaptobenzoic acid and its subsequent reaction with allyl bromide.

Predicted Physicochemical Properties of Benzoic acid, 5-bromo-2-(2-propenylthio)-
PropertyPredicted Value
Molecular FormulaC10H9BrO2S
Molecular Weight273.15 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in organic solvents like DMSO and methanol (B129727)
Predicted Spectroscopic Data for Benzoic acid, 5-bromo-2-(2-propenylthio)-
SpectroscopyPredicted Chemical Shifts (δ)
¹H NMRAromatic protons (Ar-H) would likely appear in the range of 7.0-8.0 ppm. The allyl protons would show characteristic signals: the -S-CH₂- protons around 3.5-4.0 ppm, the =CH- proton as a multiplet around 5.8-6.2 ppm, and the =CH₂ protons as two distinct signals around 5.0-5.4 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a higher chemical shift, typically >10 ppm.
¹³C NMRThe carbon of the carboxyl group (C=O) would be expected around 165-175 ppm. Aromatic carbons would appear in the 120-140 ppm range. The carbons of the allyl group would be observed with the -S-CH₂- carbon around 35-40 ppm, and the vinyl carbons (=CH- and =CH₂) in the 115-135 ppm region.

Historical Perspective and Initial Discoveries of Related Chemical Motifs

The study of benzoic acid and its derivatives dates back to the 16th century. nih.gov The isolation and characterization of various substituted benzoic acids have been a cornerstone of organic chemistry for over a century. The development of synthetic methods for halogenation and other substitutions on the benzene ring in the 19th and 20th centuries paved the way for the creation of a vast library of these compounds.

The chemistry of organosulfur compounds also has a rich history, with the discovery of thiols and thioethers in the 19th century. The development of methods for forming carbon-sulfur bonds has been a continuous area of research. The synthesis of thioethers through the reaction of thiols with alkyl halides is a classic and widely used method. The specific motif of an allyl thioether has been of interest due to the unique reactivity of the allyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO2S B12031883 Benzoic acid, 5-bromo-2-(2-propenylthio)- CAS No. 62176-43-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62176-43-6

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

5-bromo-2-prop-2-enylsulfanylbenzoic acid

InChI

InChI=1S/C10H9BrO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)

InChI Key

QKCADNXMBVEPGO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzoic Acid, 5 Bromo 2 2 Propenylthio and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target compound identifies two primary disconnection points that form the basis of logical synthetic pathways. The key bonds to consider for disconnection are the aryl thioether bond (C-S) and the aryl-bromo bond (C-Br).

Disconnection 1: C-S Bond: Breaking the bond between the aromatic ring and the sulfur atom leads to two key synthons: a 5-bromo-2-halobenzoic acid derivative (where the halogen is a good leaving group) and an allyl thiol anion, or alternatively, a 5-bromo-2-mercaptobenzoic acid intermediate and an allyl halide. This is the most common and direct approach.

Disconnection 2: C-Br Bond: Cleaving the carbon-bromine bond suggests a synthesis starting from 2-(allylthio)benzoic acid, which would then undergo electrophilic aromatic substitution (bromination) to introduce the bromine atom at the 5-position.

These disconnections give rise to two primary forward synthetic strategies:

Pathway A: Beginning with a molecule already containing the bromo- and carboxyl- functionalities on the benzene (B151609) ring, such as 2,5-dibromobenzoic acid , followed by the introduction of the allylthio group.

Pathway B: Starting with a pre-formed thioether, such as 2-(2-propenylthio)benzoic acid , and subsequently introducing the bromo group. A variation involves starting with 2-mercaptobenzoic acid , introducing the bromine, and then adding the allyl group.

Precursor Identification and Availability

The feasibility of any synthetic route is highly dependent on the accessibility of its starting materials. For the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- , the key precursors are readily available from various chemical suppliers.

Precursor NameCAS NumberAvailability
2,5-Dibromobenzoic acid610-71-9Commercially Available nacchemical.comthermofisher.comsigmaaldrich.comtcichemicals.combldpharm.com
5-Bromo-2-mercaptobenzoic acid61954-80-1Commercially Available bldpharm.comchemicalbook.comechemi.com
2-Mercaptobenzoic acid (Thiosalicylic acid)147-93-3Widely Available
Allyl bromide (3-Bromopropene)106-95-6Widely Available

The commercial availability of 5-Bromo-2-mercaptobenzoic acid offers the most direct route to the target compound, significantly simplifying the synthetic process. bldpharm.comchemicalbook.com

Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis and precursor availability, several detailed multi-step pathways can be proposed. A highly practical approach begins with a commercially available, pre-functionalized benzene ring.

The most straightforward synthesis would involve the direct S-alkylation of 5-Bromo-2-mercaptobenzoic acid . However, to prevent unwanted side reactions, protection of the carboxylic acid group is often necessary.

A Plausible Synthetic Route:

Protection: The carboxylic acid of 5-Bromo-2-mercaptobenzoic acid is first converted to an ester (e.g., a methyl or ethyl ester) to prevent its acidic proton from interfering with the basic conditions of the subsequent alkylation step.

S-Alkylation: The resulting ester intermediate is then reacted with allyl bromide in the presence of a mild base to form the thioether linkage.

Deprotection: The ester is hydrolyzed back to a carboxylic acid to yield the final product, Benzoic acid, 5-bromo-2-(2-propenylthio)- .

If starting from a non-brominated precursor like 2-mercaptobenzoic acid , the bromo moiety must be introduced. Electrophilic aromatic substitution is the standard method.

Direct Bromination: The benzene ring of a 2-mercaptobenzoic acid derivative can be brominated. The thiol and carboxylic acid groups are ortho, para-directing. However, the thiol group is sensitive to oxidation by bromine. Therefore, both the thiol and carboxylic acid functional groups would typically be protected before bromination.

Bromination of Related Precursors: Methods for the bromination of similar benzoic acid derivatives are well-documented. For instance, 2-methylbenzoic acid can be brominated at the 5-position using reagents like N-bromosuccinimide (NBS) in sulfuric acid or bromine in sulfuric acid. chemicalbook.comgoogle.com A similar strategy could be adapted for a protected thiosalicylic acid derivative.

The creation of the C-S bond is a critical step. Two primary strategies are viable:

S-Alkylation: This is the most common method for forming thioethers. It involves the reaction of a thiolate with an alkyl halide. In this context, the thiolate of 5-bromo-2-mercaptobenzoic acid (or its ester) acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate. commonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): An alternative route starts with 2,5-dibromobenzoic acid . The bromine atom at the C-2 position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid group ortho to it. Reaction with an allyl thiol nucleophile (such as sodium allyl thiolate), potentially aided by a copper catalyst, could displace the C-2 bromine to form the desired thioether. nih.govbohrium.com The selectivity for substitution at C-2 over C-5 is generally high due to the ortho-activation.

The introduction of the 2-propenyl (allyl) group is accomplished during the formation of the thioether linkage.

Reagent: The standard reagent for this transformation is an allyl halide, most commonly allyl bromide or allyl chloride . Allyl bromide is generally more reactive.

Mechanism: The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol or thiolate attacks the methylene (B1212753) carbon of the allyl halide, displacing the bromide leaving group.

In multi-step syntheses, it is often essential to temporarily block or "protect" reactive functional groups to prevent them from undergoing undesired reactions. nih.gov The carboxylic acid group in the target molecule's synthesis pathway is a prime candidate for protection, especially when basic reagents are used for thioether formation.

Common Protection Strategies:

Protecting GroupProtection MethodDeprotection ConditionsStability & Notes
Methyl Ester Reaction with methanol (B129727) and an acid catalyst (e.g., H₂SO₄) or with diazomethane (B1218177).Saponification with aqueous base (e.g., NaOH, KOH) followed by acidic workup.Stable to mildly acidic and neutral conditions. thermofisher.com
Ethyl Ester Reaction with ethanol (B145695) and an acid catalyst (Fischer esterification).Saponification with aqueous base (e.g., NaOH, KOH) followed by acidic workup.Similar to methyl ester, widely used.
Benzyl (B1604629) Ester Reaction with benzyl alcohol and an acid catalyst, or with benzyl bromide and a base.Catalytic hydrogenolysis (H₂, Pd/C).Stable to acidic and basic conditions, allowing for orthogonal deprotection. thermofisher.com
tert-Butyl Ester Reaction with isobutylene (B52900) and an acid catalyst.Treatment with a strong acid (e.g., trifluoroacetic acid, HCl) in an anhydrous solvent.Stable to basic conditions and hydrogenolysis. thermofisher.com

For the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- , converting the carboxylic acid to a methyl or ethyl ester at the beginning of the sequence is a practical choice. After the S-alkylation step, the ester can be easily hydrolyzed under basic conditions to regenerate the carboxylic acid and yield the final product.

Optimization of Reaction Conditions and Yield Enhancement

Optimization of the bromination step is crucial for maximizing the yield of the desired 5-bromo isomer. For the related synthesis of 5-bromo-2-alkylbenzoic acids , various conditions have been explored. The choice of brominating agent, solvent, and catalyst significantly impacts the regioselectivity and efficiency of the reaction. For instance, the use of N-bromosuccinimide (NBS) in a sulfuric acid system is a common method for the bromination of 2-chlorobenzoic acid. google.comgoogle.com However, this can lead to the formation of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid. patsnap.com The selectivity of this bromination can often be improved by carefully controlling the reaction temperature and the addition rate of the brominating agent. chemicalbook.com

To suppress the formation of unwanted isomers and improve the yield of the 5-bromo product, the use of specific catalysts has been investigated. For the synthesis of 5-bromo-2-chlorobenzoic acid , the addition of a catalyst containing sulfur in a reducing state, such as sodium sulfide (B99878) or sodium sulfite, has been shown to inhibit the formation of the 4-bromo isomer. google.com Another approach involves the use of a protective group strategy. For example, 2-chlorobenzoic acid can be converted to a more complex intermediate to direct the bromination to the desired position before deprotection. patsnap.com

The second key step, the introduction of the 2-propenylthio group, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. In an SNAr reaction, a suitable precursor like 2,5-dibromobenzoic acid can be reacted with allyl mercaptan in the presence of a base. Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the substitution at the 2-position while minimizing side reactions.

For more complex analogs, palladium-catalyzed C–S cross-coupling reactions offer a versatile method for the formation of aryl thioethers. acs.org Optimization of these reactions involves the careful selection of the palladium catalyst, ligands, base, and solvent.

A summary of potential optimization strategies for key reaction steps is presented in the table below.

Reaction StepParameter to OptimizeConditions/Reagents ExploredDesired Outcome
Bromination Brominating AgentBromine, N-Bromosuccinimide (NBS)High regioselectivity for the 5-position
CatalystIron powder, Sulfuric acid, Sodium sulfideInhibition of isomer formation
SolventSulfuric acid, Dichloromethane, Acetic acid-waterImproved reaction rate and selectivity
Temperature10-50 °CControl of side reactions
Thioetherification Reaction TypeNucleophilic Aromatic Substitution, Pd-catalyzed C-S couplingHigh yield of the desired thioether
Base (for SNAr)Potassium carbonate, Sodium hydrideEfficient deprotonation of the thiol
Catalyst/Ligand (for coupling)Palladium complexes, various phosphine (B1218219) ligandsHigh catalytic activity and selectivity
SolventDMF, Dioxane, Toluene (B28343)Good solubility of reactants and compatibility with reagents

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for fine chemicals and pharmaceutical intermediates. The synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- and its analogs can be made more sustainable by incorporating greener methodologies.

One key area for improvement is the development of thiol-free synthetic routes for aryl thioethers. acs.org Traditional methods often rely on the use of odorous and volatile thiols, which pose environmental and safety concerns. An alternative approach involves the reaction of diaryliodonium salts with xanthate salts, which are readily prepared from the corresponding alcohols and carbon disulfide. This method avoids the direct handling of mercaptans. acs.org

Another green strategy focuses on the use of more environmentally benign solvents and catalysts. For instance, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as a green and reusable medium for the synthesis of thiazole (B1198619) derivatives, a class of sulfur-containing heterocycles. researchgate.net Similar approaches could potentially be adapted for the synthesis of aryl thioethers. The use of microwave irradiation or ultrasound can also contribute to greener syntheses by reducing reaction times and energy consumption. researchgate.net

The development of recyclable catalysts is another cornerstone of green chemistry. Porous poly(aryl thioether)s have been synthesized using a reversible Pd-catalyzed C–S/C–S metathesis reaction. acs.org While this specific example relates to polymer synthesis, the underlying principle of using recyclable catalysts for C-S bond formation is highly relevant.

Sustainable routes can also be explored by utilizing renewable starting materials. While the direct synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- from biomass is not straightforward, the broader field of converting bio-based feedstocks into valuable chemicals is rapidly advancing. researchgate.net For example, lignin, a component of lignocellulosic biomass, is a rich source of aromatic compounds that could potentially serve as precursors for specialty chemicals.

The table below summarizes some green chemistry approaches applicable to the synthesis of the target compound and its analogs.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of Safer Reagents Thiol-free synthesis using xanthate salts acs.orgAvoids the use of volatile and odorous thiols.
Use of Greener Solvents Deep eutectic solvents (e.g., choline chloride/glycerol) researchgate.netReusable, biodegradable, and low toxicity solvents.
Energy Efficiency Microwave-assisted or ultrasound-mediated reactions researchgate.netReduced reaction times and energy consumption.
Catalysis Use of recyclable catalysts (e.g., porous polymers) acs.orgReduces catalyst waste and cost.
Use of Renewable Feedstocks Exploration of bio-based aromatic precursors researchgate.netReduces reliance on fossil fuels.

By integrating these green chemistry principles, the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- can be made more environmentally friendly and sustainable.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Benzoic Acid, 5 Bromo 2 2 Propenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Benzoic acid, 5-bromo-2-(2-propenylthio)- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), situated between the carboxylic acid and the allylthio group, is expected to be a doublet. The proton at position 4 (H-4), deshielded by the bromine atom, would likely appear as a doublet of doublets due to coupling with H-3 and H-6. The proton at position 3 (H-3) would also be a doublet, coupling with H-4.

The allyl group would present a characteristic set of signals. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-) are expected to appear as a doublet. The vinylic proton (-CH=) would likely be a complex multiplet due to coupling with both the adjacent methylene and the terminal vinyl protons. The terminal vinylic protons (=CH₂) would show two distinct signals, each appearing as a doublet of doublets, corresponding to the cis and trans protons relative to the other vinylic proton. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH 10.0 - 13.0 br s -
H-6 7.8 - 8.1 d ~2.0
H-4 7.6 - 7.9 dd ~8.5, ~2.0
H-3 7.3 - 7.6 d ~8.5
-CH= 5.8 - 6.1 m -
=CH₂ (trans) 5.1 - 5.4 dd ~17.0, ~1.5
=CH₂ (cis) 5.0 - 5.3 dd ~10.0, ~1.5

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show ten distinct signals, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a characteristic downfield shift. The six aromatic carbons will have distinct chemical shifts influenced by their substituents (bromo, allylthio, and carboxyl groups). The three carbons of the allyl group will also show characteristic signals, with the terminal vinyl carbon (=CH₂) being the most shielded of the three.

Predicted ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 165 - 170
C-2 140 - 145
C-5 118 - 123
C-1 130 - 135
C-4 135 - 140
C-6 128 - 133
C-3 125 - 130
-CH= 130 - 135
=CH₂ 115 - 120

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To confirm the assignments made from the 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between H-3 and H-4, and between H-4 and H-6 on the aromatic ring. In the allyl group, correlations would be seen between the -S-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic C-H pairs (C-3/H-3, C-4/H-4, C-6/H-6) and the carbons and protons of the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations from the -S-CH₂- protons to the aromatic C-2 and the vinylic -CH= would confirm the thioether linkage. Correlations from H-6 to the carbonyl carbon (C=O) and C-2 would solidify the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

IR and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Benzoic acid, 5-bromo-2-(2-propenylthio)- is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, which is a hallmark of this functional group. A strong, sharp absorption band for the C=O (carbonyl) stretching of the carboxylic acid is anticipated around 1700 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The allyl group would contribute to C-H stretching vibrations and a C=C stretching vibration around 1640 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to strongly show the S-C and C=C stretching vibrations of the allylthio group, as well as the aromatic ring vibrations. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Predicted IR and Raman Active Vibrational Modes

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid) 2500-3300 Weak Broad, Strong (IR)
Aromatic C-H stretch 3050-3100 3050-3100 Medium
Alkenyl C-H stretch 3000-3100 3000-3100 Medium
C=O stretch (Carboxylic acid) 1680-1710 1680-1710 Strong (IR)
Aromatic C=C stretch 1450-1600 1450-1600 Medium-Strong
Alkenyl C=C stretch 1630-1650 1630-1650 Medium, Strong (Raman)
C-O stretch 1200-1300 Weak Strong (IR)
S-C stretch 600-800 600-800 Medium, Strong (Raman)

Mass Spectrometric Characterization Methodologies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For Benzoic acid, 5-bromo-2-(2-propenylthio)- (C₁₀H₉BrO₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This experimental value would be compared to the theoretical mass to confirm the molecular formula. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data

Ion Theoretical m/z (for ⁷⁹Br) Theoretical m/z (for ⁸¹Br)
[M+H]⁺ 288.9585 290.9564

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. In the analysis of Benzoic acid, 5-bromo-2-(2-propenylthio)-, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion ([M]⁺) and subsequent characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in doublet peaks for bromine-containing fragments.

The molecular weight of Benzoic acid, 5-bromo-2-(2-propenylthio)- (C₁₀H₉BrO₂S) is approximately 288.0 g/mol for the ⁷⁹Br isotope and 290.0 g/mol for the ⁸¹Br isotope. The mass spectrum would be expected to show a molecular ion peak cluster at m/z 288/290.

Key fragmentation pathways can be predicted based on the structure:

Loss of the allyl group: A primary fragmentation would be the cleavage of the sulfur-allyl bond, leading to the loss of the allyl radical (•CH₂CH=CH₂), resulting in a significant fragment ion.

[C₁₀H₉BrO₂S]⁺• → [C₇H₅BrO₂S]⁺ + •C₃H₅

Loss of the carboxyl group: Decarboxylation, a common fragmentation for benzoic acids, would lead to the loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂) after rearrangement. docbrown.info

[C₁₀H₉BrO₂S]⁺• → [C₉H₉BrS]⁺• + COOH

Alpha-cleavage of the thioether: Cleavage of the bond between the aromatic ring and the sulfur atom.

[C₁₀H₉BrO₂S]⁺• → [C₆H₄BrCOOH]⁺• + •SC₃H₅

McLafferty Rearrangement: While less direct, rearrangements involving the carboxylic acid and the allyl group could lead to more complex fragmentation patterns.

A table of predicted major fragments is presented below.

Predicted Fragment IonProposed Structure/Loss
[C₁₀H₉BrO₂S]⁺• (Molecular Ion)Intact molecule with one electron removed
[C₇H₅BrO₂S]⁺Loss of allyl radical (•C₃H₅)
[C₉H₈BrS]⁺Loss of formic acid (HCOOH) via rearrangement
[C₆H₄BrS]⁺•Subsequent loss of COOH and C₃H₅
[C₆H₅Br]⁺•Loss of the entire -S-C₃H₅ and -COOH groups
[C₃H₅S]⁺Allylthio cation
[COOH]⁺Carboxyl cation. docbrown.info

These predicted fragmentation patterns provide a detailed fingerprint for the positive identification of Benzoic acid, 5-bromo-2-(2-propenylthio)-.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier method for the purity analysis of non-volatile compounds like Benzoic acid, 5-bromo-2-(2-propenylthio)-. A reversed-phase HPLC (RP-HPLC) method would be most suitable. sigmaaldrich.comhelixchrom.com The development of a robust HPLC method would involve the optimization of several parameters.

A potential starting point for method development is outlined in the following table, based on common methods for benzoic acid derivatives. sielc.comsielc.comthaiscience.info

Interactive HPLC Method Parameters Table

ParameterSuggested ConditionRationale
Column C18 (e.g., Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm) sigmaaldrich.comProvides good retention and separation for aromatic and moderately polar compounds.
Mobile Phase Acetonitrile (B52724) and water (with 0.1% formic or trifluoroacetic acid) sigmaaldrich.comsielc.comThe organic modifier (acetonitrile) elutes the compound, while the acidic modifier suppresses the ionization of the carboxylic acid to ensure good peak shape.
Elution Mode Gradient elution (e.g., starting with 50% acetonitrile and increasing to 95% over 20 minutes)To ensure elution of the target compound as well as any potential impurities with different polarities.
Flow Rate 1.0 mL/min sigmaaldrich.comA standard flow rate for analytical columns of this dimension.
Column Temperature 35 °C sigmaaldrich.comTo ensure reproducible retention times and improve peak symmetry.
Detection UV at ~254 nm or Diode Array Detector (DAD)The aromatic ring and conjugated system will have strong UV absorbance. A DAD allows for the acquisition of the UV spectrum of the peak for identity confirmation.
Injection Volume 10 µL sigmaaldrich.comA typical volume for analytical HPLC.

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to establish it as a reliable quality control tool.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of Benzoic acid, 5-bromo-2-(2-propenylthio)- by GC-MS is challenging due to the low volatility of the carboxylic acid group. researchgate.netjournalijar.com To make the compound amenable to GC analysis, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This can be achieved by reaction with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane).

Once derivatized, the resulting methyl 5-bromo-2-(2-propenylthio)benzoate can be analyzed by GC-MS.

Interactive GC-MS Method Parameters Table

ParameterSuggested ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature gradient to separate compounds with different boiling points.
MS Transfer Line 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500To detect the molecular ion of the derivative and its fragments.

The resulting mass spectrum of the derivative would provide complementary structural information to the direct analysis of the parent acid.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. sigmaaldrich.com For the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)-, which could be prepared from 5-bromo-2-mercaptobenzoic acid and an allyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product.

Interactive TLC Method Parameters Table

ParameterSuggested ConditionRationale
Stationary Phase Silica gel 60 F₂₅₄ plates sigmaaldrich.comA polar stationary phase suitable for separating compounds of varying polarity.
Mobile Phase A mixture of a non-polar solvent and a polar solvent (e.g., Hexane:Ethyl Acetate 7:3 with a few drops of acetic acid)The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8). The acetic acid suppresses the deprotonation of the carboxylic acid, reducing streaking.
Application Spot co-application of starting material and reaction mixtureAllows for direct comparison of the spots.
Visualization UV light at 254 nm sigmaaldrich.comThe aromatic rings of the starting material and product will be UV active, appearing as dark spots.

By observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value over time, the reaction can be monitored until completion.

Mechanistic Investigations of Chemical Transformations Involving Benzoic Acid, 5 Bromo 2 2 Propenylthio

Reactivity of the Aryl Bromine Moiety

The aryl bromine bond is a key site for functionalization, enabling a variety of synthetic transformations. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring, namely the electron-withdrawing carboxylic acid group and the sulfur-containing thioether group.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromide ion. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org In the case of "Benzoic acid, 5-bromo-2-(2-propenylthio)-," the carboxylic acid group (in its carboxylate form under basic conditions) and the thioether group are not strong activating groups for SNAr. However, the collective electron-withdrawing effect of these groups, particularly the carboxylic acid, could facilitate substitution under forcing conditions with a strong nucleophile.

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org The aromaticity of the ring is temporarily lost during this step. uomustansiriyah.edu.iq

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion. uomustansiriyah.edu.iq

For aryl halides, the reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the leaving group ability seen in aliphatic systems. uomustansiriyah.edu.iq This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of a more electronegative halogen. uomustansiriyah.edu.iq

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine moiety of the title compound is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org For a substrate like "Benzoic acid, 5-bromo-2-(2-propenylthio)-," Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Analogous Aryl Bromides
Aryl BromideBoronic Acid/EsterCatalyst SystemProductYield
ortho-BromoanilineBenzylboronic acid pinacol (B44631) esterCataXCium A Pd G3, K3PO4ortho-BenzylanilineGood to Excellent nih.gov
4-BromophenolPhenylboronic acidPd(OAc)2, P(o-tolyl)3, K2CO34-HydroxybiphenylHigh thieme-connect.de
1-Bromo-4-iodobenzeneArylboronic acidPdCl2(dppf), K2CO34-Bromo-4'-aryl-biphenylSite-selective at iodide rsc.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orgucsb.edu The aryl bromide of the title compound would be expected to readily participate in Sonogashira couplings, providing a route to various alkyne-substituted benzoic acid derivatives.

Table 2: Representative Sonogashira Coupling Conditions
Aryl HalideAlkyneCatalyst SystemSolvent/BaseKey Feature
Aryl BromideTerminal AlkynePd(PPh3)4, CuIAmine (e.g., Et3N)Classic conditions organic-chemistry.org
Aryl BromidePhenylacetylenePdCl2(CH3CN)2, X-PhosWater, Cs2CO3Copper-free, room temp. ucsb.edu
Aryl IodideTerminal AlkyneDendritic Pd(II) complexEt3NCopper-free, reusable catalyst wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgtaylorandfrancis.com This reaction forms a new carbon-carbon bond on one of the sp² carbons of the alkene, typically with high E-selectivity for the product. organic-chemistry.org The aryl bromide in "Benzoic acid, 5-bromo-2-(2-propenylthio)-" could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C-5 position. The presence of sulfur-containing groups is generally tolerated, and specific sulfur-containing palladacycles have even been developed as effective catalyst precursors for the Heck reaction. nih.gov

Table 3: Examples of Heck Reaction Conditions
Aryl HalideAlkeneCatalyst SystemBase/SolventYield
3-Bromoindazolen-Butyl acrylatePd(OAc)2, P(o-tol)3DABCO, DMFHigh beilstein-journals.org
Aryl BromideStyreneSulfur-containing palladacycleNaOAc, DMAGood to Excellent nih.gov
4-BromophenolMethyl acrylatePd(OAc)2, PPh3Et3N, Acetonitrile (B52724)High thieme-connect.de

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.org

In "Benzoic acid, 5-bromo-2-(2-propenylthio)-," there are three potential directing groups: the carboxylic acid (or its conjugate base, the carboxylate), the thioether, and the bromine atom.

Thioether Group: Thioethers and related sulfur functionalities are known, though relatively weak, directing groups.

Carboxylate Group: The carboxylate group is a powerful DMG, directing metalation to the ortho position.

Bromine Atom: Halogens can direct metalation, but this is generally less favorable.

Given the hierarchy of directing group ability, the carboxylate would be the most powerful DMG, directing lithiation to the C-3 position. uwindsor.ca The thioether at C-2 would reinforce this directing effect. This would lead to a polysubstituted aromatic system upon quenching with an electrophile.

Reactions Involving the Thioether Linkage

The thioether linkage is another reactive site in the molecule, susceptible to oxidation, cleavage, and other transformations.

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidations can be achieved with a variety of oxidizing agents. The oxidation of thiols and thioethers is a fundamental process in biological systems and synthetic chemistry. nih.gov

To Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or sodium periodate, are typically used to selectively oxidize the thioether to a sulfoxide without affecting the allyl group.

To Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or excess meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the corresponding sulfone.

The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent, with sulfones being potent electron-withdrawing groups.

The thioether bond in "Benzoic acid, 5-bromo-2-(2-propenylthio)-" has two potential points of cleavage: the aryl-sulfur bond and the allyl-sulfur bond.

Aryl-Sulfur Bond Cleavage: The cleavage of aryl thioethers is generally challenging but can be achieved under various conditions, including reductive cleavage with dissolving metals or through transition metal-catalyzed processes. nih.govorganic-chemistry.org

Allyl-Sulfur Bond Cleavage: The allyl-sulfur bond is more labile and can be cleaved under specific conditions. Transition metal catalysts, particularly those based on palladium, are effective for the deallylation of allyl ethers and thioethers. researchgate.netacsgcipr.orgorganic-chemistry.org These reactions often proceed through the formation of a π-allyl-palladium complex, followed by nucleophilic attack to release the thiol. organic-chemistry.org Samarium(II) iodide has also been reported for the selective cleavage of allyl ethers. organic-chemistry.org The cleavage of the allyl group would unmask a thiol functionality at the C-2 position, yielding 5-bromo-2-mercaptobenzoic acid, a valuable intermediate for further synthesis.

Transformations at the Allylic (2-propenyl) Position

The 2-propenyl (or allyl) group is a site of rich chemical reactivity due to the presence of a carbon-carbon double bond and an allylic C-H bond, both of which can participate in a variety of reactions.

The double bond in the 2-propenylthio group is susceptible to electrophilic attack. In reactions with electrophiles (E+), the initial addition typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon (Cγ) of the allyl group, leading to the formation of a more stable secondary carbocation at the internal carbon (Cβ). This carbocation is further stabilized by the adjacent sulfur atom through resonance. The subsequent attack by a nucleophile (Nu-) can then occur at the Cβ position.

For instance, the hydrohalogenation with an acid like HBr would proceed via protonation of the terminal carbon of the double bond. This leads to a secondary carbocation, which is then attacked by the bromide ion to yield the corresponding addition product. The general mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate, with the stability of this intermediate dictating the regioselectivity of the reaction. libretexts.orglibretexts.org In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org While the 2-propenylthio group is not a conjugated diene, the principle of forming a stabilized carbocation intermediate is analogous.

The reaction of the double bond with halogens, such as bromine (Br₂), would proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion would lead to the dibrominated product. The regioselectivity of this addition would be influenced by the electronic effects of the sulfur atom and the aromatic ring.

Table 1: Predicted Products of Electrophilic Addition

ReactantElectrophileNucleophilePredicted Product
Benzoic acid, 5-bromo-2-(2-propenylthio)-H⁺Br⁻Benzoic acid, 5-bromo-2-((2-bromopropyl)thio)-
Benzoic acid, 5-bromo-2-(2-propenylthio)-Br⁺Br⁻Benzoic acid, 5-bromo-2-((2,3-dibromopropyl)thio)-

It is important to note that the specific reaction conditions, such as the solvent and temperature, can significantly influence the outcome and selectivity of these electrophilic additions.

The allylic system of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" can also participate in radical reactions. These reactions can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. Two primary pathways for radical reactions are the addition to the double bond and the abstraction of an allylic hydrogen atom.

In the presence of a radical species (R•), addition to the double bond can occur. The radical adds to the terminal carbon, generating a more stable secondary radical at the Cβ position, which is also stabilized by the adjacent sulfur atom. This intermediate can then react further, for example, by abstracting a hydrogen atom from a donor molecule to complete the addition reaction.

Alternatively, the allylic hydrogens on the Cα carbon are susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. This radical can then undergo further reactions, such as coupling with another radical or participating in a chain reaction.

A significant radical-mediated transformation for related compounds is radical cyclization. For instance, 2-alkynylthioanisoles can undergo radical cascade cyclization with α-oxocarboxylic acids to form 3-acylbenzothiophenes. researchgate.net While the target molecule has an alkenyl rather than an alkynyl group, similar radical cyclization pathways onto the aromatic ring could be envisioned under appropriate conditions, potentially leading to the formation of sulfur-containing heterocyclic systems. The generation of acyl radicals from alkenals catalyzed by thiols for intramolecular addition to double bonds is a known atom-economical transformation. organic-chemistry.org

Aryl allyl sulfides are well-known to undergo thermal and catalyzed rearrangement reactions. The most prominent of these is the thio-Claisen rearrangement , a google.comgoogle.com-sigmatropic rearrangement analogous to the Claisen rearrangement of allyl aryl ethers. wikipedia.org Upon heating, "Benzoic acid, 5-bromo-2-(2-propenylthio)-" would be expected to undergo a thio-Claisen rearrangement. This involves the concerted movement of six electrons through a cyclic transition state, leading to the formation of an ortho-substituted thiol. In this specific case, the allyl group would migrate from the sulfur atom to the C3 position of the benzene (B151609) ring, yielding 3-allyl-5-bromo-2-mercaptobenzoic acid. This rearrangement is often irreversible and proceeds with a high degree of regioselectivity. semanticscholar.org

Another important class of rearrangements for allylic sulfur compounds is the google.comgoogle.com-sigmatropic rearrangement . These rearrangements typically occur under different conditions than the thio-Claisen, often involving the formation of a sulfur ylide intermediate which can be generated, for example, by the reaction with a carbene.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations.

The carboxylic acid group of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" can be readily converted into esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible equilibrium reaction, and the yield of the ester can be maximized by removing water as it is formed. For example, reaction with methanol (B129727) under acidic conditions would yield methyl 5-bromo-2-(2-propenylthio)benzoate. The modification of the phenolic group of salicylic (B10762653) acid through acylation reactions is a well-established method. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). The reaction with an amine, for instance, ethylamine, in the presence of a suitable coupling agent would produce N-ethyl-5-bromo-2-(2-propenylthio)benzamide. The synthesis of various amide derivatives of benzoic acid is a common practice in medicinal chemistry. mdpi.com

Table 2: Representative Esterification and Amidation Reactions

Reaction TypeReagentsProduct
EsterificationMethanol, H₂SO₄Methyl 5-bromo-2-(2-propenylthio)benzoate
AmidationEthylamine, DCCN-ethyl-5-bromo-2-(2-propenylthio)benzamide

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the corresponding primary alcohol , 2-(hydroxymethyl)-4-bromo-1-(2-propenylthio)benzene, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and are generally more selective than LiAlH₄, not affecting other functional groups as readily.

Reduction to the corresponding aldehyde , 5-bromo-2-(2-propenylthio)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures (Rosenmund reduction is another possibility but might be affected by the sulfur atom). Alternatively, the ester can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Acid-Catalyzed Reactions and Decarboxylation Studies

The study of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" reveals a molecule with multiple reactive sites susceptible to chemical transformation under acidic conditions. The primary points of interest for mechanistic investigation are the 2-(2-propenylthio) group, also known as the allylthio group, and the carboxylic acid moiety. The interplay between these functional groups, influenced by the electronic effects of the bromo-substituent on the aromatic ring, dictates the pathways of its acid-catalyzed reactions and decarboxylation.

Acid-Catalyzed Reactions: The Thia-Claisen Rearrangement

Under acidic conditions, the allylthio substituent of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" is expected to be the primary site of reactivity, potentially undergoing a osti.govosti.gov-sigmatropic rearrangement known as the thia-Claisen rearrangement. This type of reaction is well-documented for allyl aryl sulfides and involves the migration of the allyl group from the sulfur atom to a carbon atom of the aromatic ring.

The generally accepted mechanism for the thia-Claisen rearrangement is a concerted, pericyclic process that proceeds through a cyclic transition state. In the case of "Benzoic acid, 5-bromo-2-(2-propenylthio)-", the allyl group would migrate to the ortho-position (C3) of the benzene ring. The reaction is driven by the formation of a more stable aromatic system in the final product. The presence of the carboxylic acid and bromo-substituents can influence the rate and outcome of this rearrangement through their electronic effects on the aromatic ring.

Subsequent to the rearrangement, a tautomerization step would occur to restore aromaticity, leading to the formation of a thiol. This intermediate could then potentially undergo further reactions, such as cyclization with the adjacent carboxylic acid group, especially under harsh acidic conditions or at elevated temperatures.

Catalyst/Solvent System Temperature (°C) Typical Outcome
Trifluoroacetic acid25-80Rearrangement to the ortho-allyl thiol
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)0-50Catalysis of the rearrangement, potential for side reactions
High-boiling solvents (e.g., N,N-dimethylaniline)150-200Thermal rearrangement, often without added acid catalyst

Decarboxylation Studies

The decarboxylation of benzoic acids, the removal of the carboxyl group as carbon dioxide, is another significant transformation that can be induced under acidic conditions, often at high temperatures. The ease of decarboxylation is highly dependent on the substitution pattern of the aromatic ring.

For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", several factors would influence its propensity to decarboxylate:

The ortho-substituent: The 2-(2-propenylthio) group can exert steric and electronic effects. Generally, ortho-substituents can stabilize the transition state of decarboxylation, thereby facilitating the reaction.

The para-substituent to the carboxyl group: The 5-bromo substituent is in the para-position relative to the point of decarboxylation. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. This can influence the electron density at the ipso-carbon, affecting the stability of any potential intermediates.

Mechanistically, the decarboxylation of benzoic acids in acidic media is thought to proceed through the protonation of the carboxyl group, followed by the cleavage of the carbon-carbon bond. The stability of the resulting aryl cation or a related intermediate is a key factor in determining the reaction rate.

Research on the decarboxylation of various substituted benzoic acids has provided insights into the reaction kinetics and the influence of different substituents. While direct decarboxylation studies on "Benzoic acid, 5-bromo-2-(2-propenylthio)-" have not been reported, the following table summarizes the general effects of substituents on the decarboxylation of benzoic acids, which can be used to predict the reactivity of the target compound.

Substituent Position Substituent Type Effect on Decarboxylation Rate Reasoning
orthoElectron-donating or bulky groupsGenerally increasesStabilization of the transition state through electronic or steric effects.
orthoElectron-withdrawing groupsCan increase or decreaseComplex interplay of steric and electronic effects.
paraElectron-donating groupsGenerally increasesStabilization of positive charge development on the ring in the transition state.
paraElectron-withdrawing groupsGenerally decreasesDestabilization of positive charge development on the ring in the transition state.

Based on this, the 2-(2-propenylthio) group, being a sulfur-containing substituent, might be expected to have a modest influence on the decarboxylation rate. The 5-bromo group, being electron-withdrawing, would likely retard the rate of a simple electrophilic decarboxylation mechanism. However, under specific catalytic conditions, such as those involving transition metals, the bromo-substituent could potentially participate in alternative reaction pathways.

Theoretical and Computational Chemistry Approaches to Benzoic Acid, 5 Bromo 2 2 Propenylthio

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For Benzoic acid, 5-bromo-2-(2-propenylthio)-, methods like Density Functional Theory (DFT) are particularly well-suited for this purpose. Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing elements like bromine and sulfur. nih.govbanglajol.info

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov

For Benzoic acid, 5-bromo-2-(2-propenylthio)-, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the benzene (B151609) ring. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the π* antibonding orbitals. The bromine atom, being highly electronegative, would also influence the energies and distributions of these orbitals.

DFT calculations on similar molecules, such as bromo-substituted benzoic acid derivatives and aromatic thioethers, provide representative data. nih.govresearchgate.netmdpi.com For instance, a study on 2-amino-5-bromobenzoic acid methyl ester using DFT (B3LYP/6-311++G(d,p)) determined the HOMO and LUMO energies. nih.gov Another study on 2-[(2-substitutedphenyl)carbamoyl] benzoic acids also calculated these frontier orbital energies. researchgate.net

Table 1: Representative Frontier Orbital Energies Calculated for Analogous Aromatic Compounds using DFT Methods.
Analogous CompoundMethodEHOMO (eV)ELUMO (eV)Egap (eV)Reference
2-amino-5-bromobenzoic acid methyl esterB3LYP/6-311++G(d,p)-6.19-1.744.45 nih.gov
2-[(2-hydroxyphenyl)carbamoyl]benzoic acidB3LYP/6-31G(d,p)-8.91-3.895.02 researchgate.net
4-Bromo-3-(methoxymethoxy) benzoic acidB3LYP/6-311++G(d,p)-7.04-2.224.82 banglajol.info

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For Benzoic acid, 5-bromo-2-(2-propenylthio)-, the MEP map would predictably show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack or hydrogen bonding. banglajol.infouwosh.edu Conversely, the acidic proton of the carboxyl group would appear as a region of high positive potential (blue). The sulfur atom and the allyl group's double bond would likely show regions of moderate negative potential, while the bromine atom's region would be influenced by its polarizability and electronegativity. Such maps are crucial for understanding intermolecular interactions. uwosh.edu

The flexibility of Benzoic acid, 5-bromo-2-(2-propenylthio)- arises from the rotation around several single bonds: the C-S bond, the S-C bond of the allyl group, and the C-C bond of the allyl group. Conformational analysis using DFT or high-level ab initio methods like MP2 can identify the most stable three-dimensional structures (conformers) and the energy barriers for rotation between them. mdpi.commdpi.com

A potential energy surface scan would be performed by systematically rotating the key dihedral angles. For the thioether linkage, studies on similar molecules show that gauche and anti conformations around the C(aryl)-S-C-C torsion angle often represent energy minima. mdpi.com The orientation of the carboxylic acid group relative to the benzene ring also presents distinct conformers. DFT calculations on thioether-linked dimers have been used to determine rotational barriers, which were found to be in the range of 8-9 kJ/mol for rotation of a phenyl ring. mdpi.com

Table 2: Illustrative Conformational Energy Data for Thioether-Containing Molecules from Computational Studies.
Molecule/SystemMethodKey FeatureRelative Energy (kcal/mol)Reference
6-Thia-14-tetradecanolideB3LYP/6-31GLowest energy conformer0.00 mdpi.com
6-Thia-14-tetradecanolideB3LYP/6-31GSecond lowest energy conformer+0.37 mdpi.com
Thioether Cyanobiphenyl DimerDFTRotational barrier (φ = 0°)~2.08 (8.71 kJ/mol) mdpi.com

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time, providing a dynamic view of its conformational landscape. ucl.ac.uk MD simulations can be performed in a vacuum or, more realistically, in an explicit solvent to understand how interactions with solvent molecules (e.g., water, DMSO) affect its shape and flexibility.

For these simulations, the molecule is typically modeled using a force field like the General Amber Force Field (GAFF). ucl.ac.uk An MD trajectory for Benzoic acid, 5-bromo-2-(2-propenylthio)- in a solvent like chloroform (B151607) or toluene (B28343) would likely show the formation of hydrogen-bonded dimers between two molecules via their carboxylic acid groups. ucl.ac.ukacs.org In solvents with high hydrogen bond acceptor ability, the solvent would interact directly with the carboxylic acid, disrupting self-association. acs.org The simulation would also reveal the preferred orientations of the flexible allylthio group and how its movement is influenced by the surrounding solvent molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for mapping the energy profile of a chemical reaction. This involves locating the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.

For Benzoic acid, 5-bromo-2-(2-propenylthio)-, several reactions could be modeled. For example, the addition of an electrophile to the allyl double bond or the sulfur atom could be investigated. DFT calculations would be used to optimize the geometry of the transition state for such a reaction and calculate its energy. Studies on the Rh(III)-catalyzed C-H olefination of benzoic acid derivatives have successfully used DFT (BP86/def2-SVP) to model the structure of ortho-metalated intermediates, demonstrating the utility of this approach in understanding complex reaction mechanisms. nih.gov Similarly, DFT has been used to evaluate antioxidant reaction mechanisms for benzoic acid hybrids, such as hydrogen atom transfer (HAT) or sequential electron transfer proton transfer (SETPT), by calculating bond dissociation energies (BDE) and ionization potentials (IP). mdpi.com

Predictive Modeling of Molecular Interactions and Binding Affinities (for non-human biological targets)

Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule to the active site of a second, typically a protein. While no specific studies modeling the interaction of Benzoic acid, 5-bromo-2-(2-propenylthio)- with biological targets are available, the methodology can be described based on related work. For instance, research on 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated protein (FTO) established structure-activity relationships, which are rooted in molecular interactions. researchgate.net

A hypothetical docking study of our target molecule with a non-human enzyme would involve:

Obtaining the 3D crystal structure of the target protein.

Generating a low-energy 3D conformation of Benzoic acid, 5-bromo-2-(2-propenylthio)-.

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the protein's binding site in multiple possible orientations and conformations.

Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to estimate the binding affinity. The sulfur atom could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or thiol-aromatic interactions with protein residues. nih.govacs.org

This predictive modeling helps to prioritize compounds for further experimental testing in fields like agrochemical or veterinary drug discovery.

Spectroscopic Property Prediction using Computational Models

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These computational approaches allow for a detailed analysis of the molecule's electronic structure and its response to electromagnetic radiation, thereby predicting its spectral signatures.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and frequency calculations of similar benzoic acid derivatives. researchgate.net For more precise electronic spectra predictions, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra through computational models involves calculating the isotropic magnetic shielding constants of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a frequently used approach for this purpose. researchgate.net The chemical shifts (δ) are then determined by referencing these shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computational data for "Benzoic acid, 5-bromo-2-(2-propenylthio)-" is not available in the searched literature, we can infer the expected chemical shifts based on the electronic environment of the protons and carbons. The aromatic protons would appear in the downfield region, influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the electron-donating nature of the thioether linkage. The allyl group protons would exhibit characteristic shifts for vinylic and allylic positions. Similarly, the ¹³C chemical shifts would reflect the varied electronic environments of the carboxylic acid carbon, the aromatic carbons attached to the substituents, and the carbons of the propenylthio group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

ProtonPredicted Chemical Shift (ppm)
COOH~11-13
Aromatic-H~7.5-8.2
Allyl-CH=~5.8-6.0
Allyl=CH₂~5.0-5.2
Allyl-S-CH₂~3.5-3.7

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

CarbonPredicted Chemical Shift (ppm)
C=O~165-170
Aromatic C-COOH~130-135
Aromatic C-S~138-142
Aromatic C-Br~115-120
Aromatic C-H~125-135
Allyl -CH=~130-135
Allyl =CH₂~115-120
Allyl S-CH₂~35-40

Predicted Infrared (IR) and Raman Spectroscopy

Computational models can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. These calculations are typically performed on the optimized molecular geometry. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-C stretching vibrations, the C-H stretches of the aromatic ring and the allyl group, and the C-S and C-Br stretching frequencies. The calculated IR and Raman intensities help in distinguishing between different vibrational modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic acid)~3400-3500 (monomer), ~2500-3300 (dimer)Broad, Strong (IR)
C-H stretch (Aromatic)~3050-3100Medium (IR), Strong (Raman)
C-H stretch (Allyl)~3000-3100 (vinylic), ~2900-2950 (allylic)Medium (IR)
C=O stretch (Carboxylic acid)~1700-1750Very Strong (IR)
C=C stretch (Aromatic)~1580-1610Medium-Strong (IR & Raman)
C=C stretch (Allyl)~1640-1650Medium (IR), Strong (Raman)
C-S stretch~650-750Weak-Medium (IR)
C-Br stretch~500-600Medium-Strong (IR)

Predicted UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. The solvent environment can significantly influence the UV-Vis spectrum and can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). rsc.orgrsc.org

For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the benzene ring and the allyl group, as well as n→π* transitions involving the non-bonding electrons of the oxygen and sulfur atoms. The substitution pattern on the benzene ring will cause shifts in the absorption bands compared to unsubstituted benzoic acid. researchgate.net

Table 4: Predicted UV-Visible Absorption Maxima (λmax, nm) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

Electronic TransitionPredicted λmax (nm)Nature of Transition
Band 1~280-300π→π
Band 2~230-250π→π
Band 3~320-340n→π*

Mechanistic Insights into the Biological Activity of Benzoic Acid, 5 Bromo 2 2 Propenylthio in in Vitro and Cellular Models

Identification of Potential Biological Targets through Ligand-Based and Structure-Based Approaches (In Silico Screening)

In the absence of direct in silico studies for Benzoic acid, 5-bromo-2-(2-propenylthio)-, its potential biological targets can be inferred by examining its structural motifs and the known activities of analogous compounds. The molecule combines a substituted benzoic acid core with a thioether side chain, features that are common in various biologically active agents.

In silico screening and molecular docking studies on other substituted benzoic acid derivatives have successfully identified them as potential inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant in neurodegenerative diseases. nih.gov For instance, certain tetrahydroisoquinolynyl-benzoic acid derivatives have shown promising binding affinities for these enzymes in computational models. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed in silico, revealing favorable interactions and binding affinity with the COX-2 receptor, suggesting anti-inflammatory potential. mdpi.com

Furthermore, computational tools are frequently used to predict the activity of various heterocyclic compounds. Thiazole-based sulfonamides, for example, have been docked against carbonic anhydrase, with their binding affinity and interaction with the receptor's active site being successfully predicted. nih.gov Studies on 1,3,4-thiadiazole (B1197879) derivatives have identified potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com These studies often utilize Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to estimate binding free energies, providing a quantitative measure of ligand-target affinity. mdpi.com

Given these precedents, a hypothetical in silico screening of Benzoic acid, 5-bromo-2-(2-propenylthio)- would likely focus on targets such as:

Kinases: The thioether and aromatic moieties are found in many kinase inhibitors.

Carbonic Anhydrases: The benzoic acid structure is a known scaffold for CA inhibitors. nih.gov

Cyclooxygenases (COX): The benzoic acid core is related to non-steroidal anti-inflammatory drugs (NSAIDs).

Receptors involved in cancer signaling: Such as VEGFR-2, given the activity of other sulfur-containing heterocycles. mdpi.comwikipedia.org

The following table summarizes potential targets and the computational methods used to identify them for structurally related compound classes.

Compound ClassPotential Target(s)In Silico Method(s) Used
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II)Molecular Docking (Glide XP), MM-GBSA
5-Acetamido-2-hydroxy benzoic acid derivativesCyclooxygenase-2 (COX-2)Molecular Docking, Bioactivity Prediction
Thiazole-based sulfonamide derivativesCarbonic AnhydraseMolecular Docking (MOE)
1,3,4-Thiadiazole derivativesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Molecular Docking, MM-GBSA, DFT Calculations

Enzymatic Inhibition or Activation Studies (Cell-Free Systems)

Based on its structural components, Benzoic acid, 5-bromo-2-(2-propenylthio)- is a candidate for modulating the activity of several enzyme families in cell-free assays.

Inhibition of Carbonic Anhydrases and Acetylcholinesterase: Research on novel benzoic acid derivatives has demonstrated significant inhibitory activity against human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). nih.gov For example, specific tetrahydroisoquinolynyl-benzoic acid derivatives have exhibited K_I (inhibition constant) values in the low nanomolar range against these enzymes, indicating potent inhibition. nih.gov This suggests that the benzoic acid scaffold is a key pharmacophore for interacting with the active sites of these enzymes.

Inhibition of Fatty Acid Biosynthesis: Studies on pyrazole (B372694) derivatives containing a benzoic acid moiety have identified them as potent inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.gov These compounds showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against various bacterial strains, and their mode of action was confirmed through CRISPRi studies. nih.gov

Antifungal Activity: Benzoic acid and its hydroxylated derivatives have shown strong, concentration-dependent fungistatic activity against phytopathogenic fungi like Alternaria solani. nih.gov In in vitro assays, benzoic acid at 100 ppm achieved mycelial growth inhibition of over 90%, comparable to commercial fungicides. nih.gov This activity is often linked to the disruption of cellular processes in the fungus.

The following table presents inhibitory data for related benzoic acid derivatives against various enzymes.

Compound/Derivative ClassTarget Enzyme/OrganismMeasurementResult
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Acetylcholinesterase (AChE)K_I Value13.62 ± 0.21 nM
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)Carbonic Anhydrase I (hCA I)K_I Value18.78 ± 0.09 nM
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)Carbonic Anhydrase II (hCA II)K_I Value33.00 ± 0.29 nM
Benzoic acidAlternaria solani (fungus)Mycelial Growth Inhibition (at 100 ppm)90.9 ± 2.9%
Pyrazole-benzoic acid derivative (24)Enterococcus faecalisMinimum Inhibitory Concentration (MIC)0.5 µg/mL

Receptor Binding Affinity and Selectivity in Isolated Systems

While direct receptor binding data for Benzoic acid, 5-bromo-2-(2-propenylthio)- is unavailable, predictions can be made based on its structure. The compound's aromatic system and functional groups (carboxyl, bromo, allylthio) could facilitate interactions with various receptor types.

In silico bioactivity scores for related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, predict moderate activity as GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands. mdpi.com Such predictions are based on the principle that a molecule's structure dictates its potential to bind to different receptor families. A bioactivity score greater than 0.0 suggests a high likelihood of biological activity, while scores between -0.50 and 0.00 indicate moderate activity. mdpi.com

The thioether linkage, in particular, is a feature in compounds that can interact with various biological targets. For instance, pyridine (B92270) derivatives with a thioether-containing thiazolylamino substituent are known kinase inhibitors, with the sulfur atom hypothesized to enhance potency for VEGFR-2 inhibition. wikipedia.org

Cellular Uptake, Distribution, and Metabolism Studies (In Vitro Cell Line Models)

The cellular uptake of Benzoic acid, 5-bromo-2-(2-propenylthio)- would likely be governed by its physicochemical properties. The benzoic acid moiety suggests that pH could play a crucial role. In its undissociated (protonated) form, the molecule would be more lipophilic, facilitating passive diffusion across the cell membrane. The ratio of undissociated to dissociated forms is a key parameter determining the antimicrobial effectiveness of other benzoic acid derivatives. nih.gov

The thioether group introduces a site susceptible to metabolic modification. Thioethers are known to be oxidized by cellular reactive oxygen species (ROS) to form more polar sulfoxides and sulfones. nih.gov This oxidation can represent a metabolic pathway for the compound and can also be exploited in drug delivery systems designed to respond to the high ROS levels in cancer cells. nih.gov The nucleophilicity of the sulfur atom, which is influenced by adjacent chemical groups, dictates its susceptibility to oxidation. nih.gov

Modulation of Specific Biochemical Pathways and Signaling Cascades (In Vitro and Cell-Based Assays)

Based on the potential targets identified, Benzoic acid, 5-bromo-2-(2-propenylthio)- could modulate several key signaling pathways.

Inflammatory Pathways: If the compound inhibits COX enzymes, as suggested by analogs, it would block the conversion of arachidonic acid to prostaglandins, thereby downregulating inflammatory signaling. mdpi.com

Oxidative Stress Pathways: The application of benzoic acid derivatives to plants has been shown to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). nih.gov This suggests the compound could trigger cellular defense mechanisms against oxidative stress.

Angiogenesis Pathways: Inhibition of VEGFR-2 by related sulfur-containing compounds blocks the signaling cascade initiated by VEGF. wikipedia.org This pathway is critical for the formation of new blood vessels and is a primary target in anti-cancer therapies. mdpi.comwikipedia.org

Bacterial Metabolic Pathways: As an inhibitor of fatty acid biosynthesis, related compounds disrupt the bacterial cell's ability to produce essential membrane components, leading to growth inhibition and cell death. nih.gov

Investigations into Cytotoxic or Proliferative Effects on Cell Lines (Mechanistic Focus)

The potential cytotoxic effects of Benzoic acid, 5-bromo-2-(2-propenylthio)- can be inferred from studies on similar structures.

Thiazole-based sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines like MCF-7 (breast cancer). nih.gov The mechanism of cytotoxicity for some metal complexes of these derivatives is thought to involve the inhibition of cellular growth. nih.gov

The thioether linkage itself is a key feature in oxidation-sensitive drug delivery systems designed for cancer therapy. nih.gov These systems release their cytotoxic payload in response to the high levels of reactive oxygen species (ROS) characteristic of the tumor microenvironment. This implies that the thioether moiety, upon oxidation to sulfoxide (B87167) or sulfone, could alter the compound's interaction with cellular components, potentially leading to cytotoxicity.

Furthermore, interactions between aromatic structures and metals can influence toxicity mechanisms, sometimes shifting them away from simple oxidative stress towards effects related to accumulation on cell membranes. researchgate.net While this specific compound is not a polycyclic aromatic hydrocarbon, the principle of how aromatic systems can modulate toxicity is relevant.

The table below shows the cytotoxic activity of a related compound against a cancer cell line.

CompoundCell LineMeasurementResult
Thiazole-sulfanilamide derivative (M5)MCF-7 (Breast Cancer)IC5018.53 µg/ml

Structure-Activity Relationships Correlating Structural Modifications with Biological Responses (In Vitro)

Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how modifications to the structure of Benzoic acid, 5-bromo-2-(2-propenylthio)- might alter its biological activity.

Aniline (B41778) Moiety in Pyrazole-Benzoic Acids: In a series of pyrazole-benzoic acid derivatives studied for antibacterial activity, substitutions on an aniline moiety were critical. nih.gov Unsubstituted aniline showed no significant activity, whereas lipophilic and phenoxy substituents dramatically improved potency. nih.gov Halogenation also played a key role; for example, among 3-trifluoromethyl-4-halo substituted compounds, potency increased with the size of the halogen atom (I > Br > Cl). nih.gov This suggests that the nature and position of the bromo-substituent on the benzoic acid ring of the title compound are likely crucial for its activity.

Substituents on the Benzoic Acid Ring: In studies of antifungal benzoic acid derivatives, the specific substitutions on the aromatic ring define the activity profile. nih.gov Hydroxylated derivatives, for instance, show slightly different potency compared to the parent benzoic acid. nih.gov This highlights that the electronic and steric properties conferred by substituents like the 5-bromo and 2-allylthio groups are determinant factors for biological interaction.

The Thioether Linkage: The nature of the group attached to the sulfur atom in thioether-containing compounds significantly affects their properties. nih.gov For example, the oxidation sensitivity of a thioether is dependent on the nucleophilicity of the sulfur atom, which is fine-tuned by its substituent groups. nih.gov Therefore, modifying the 2-propenyl (allyl) group in Benzoic acid, 5-bromo-2-(2-propenylthio)- would be expected to alter its metabolic stability and potentially its mechanism of action, especially in ROS-rich environments.

Exploration of Benzoic Acid, 5 Bromo 2 2 Propenylthio in Advanced Materials Science and Catalysis

Development as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecular architecture of Benzoic acid, 5-bromo-2-(2-propenylthio)- suggests its potential as a versatile ligand in coordination chemistry. The carboxylate group offers a primary coordination site for metal ions, a feature common to many benzoic acid derivatives used in the synthesis of metal complexes and Metal-Organic Frameworks (MOFs). The presence of a sulfur atom in the 2-propenylthio group introduces a soft donor site, which could lead to the formation of complexes with a diverse range of metals, including those from the later transition series.

The bidentate (or potentially polydentate) nature of this ligand, involving both the carboxylate oxygen and the thioether sulfur, could lead to the formation of stable chelate rings with metal centers. Furthermore, the bromine substituent on the benzene (B151609) ring can influence the electronic properties of the ligand and, consequently, the resulting metal complex. This halogen atom can also serve as a site for further functionalization.

Table 1: Potential Coordination Modes of Benzoic acid, 5-bromo-2-(2-propenylthio)-

Coordination SiteMetal Ion PreferencePotential Structure
Carboxylate (O,O')Hard to borderline metal ions (e.g., Zn(II), Cu(II))Monodentate, Bidentate chelating, Bidentate bridging
Thioether (S)Soft metal ions (e.g., Ag(I), Pd(II), Pt(II))Monodentate
Mixed (O,S)Borderline to soft metal ionsBidentate chelating

Incorporation into Polymeric Systems as a Monomer or Side Chain

The 2-propenylthio group in Benzoic acid, 5-bromo-2-(2-propenylthio)- presents a reactive handle for polymerization. The terminal double bond of the allyl group can participate in various polymerization reactions, such as free-radical polymerization, to form a poly(allyl sulfide) backbone with the 5-bromo-2-carboxyphenyl group as a pendant side chain.

Alternatively, the carboxylic acid functionality could be used to create polyester or polyamide chains, with the 5-bromo-2-(2-propenylthio) moiety acting as a side group. The presence of both the bromine atom and the thioether linkage in the resulting polymer could impart unique properties, such as flame retardancy, modified refractive index, and affinity for heavy metal ions.

Research on polymers derived from similar functionalized benzoic acids suggests that these materials could find applications in specialty coatings, membranes, or as functional resins for chromatography and ion exchange.

Role in Organic Synthesis as a Key Intermediate or Building Block for Complex Molecules

Benzoic acid, 5-bromo-2-(2-propenylthio)- can be envisioned as a valuable intermediate in multistep organic syntheses. The three distinct functional groups—carboxylic acid, bromo substituent, and allyl thioether—offer orthogonal reactivity, allowing for selective transformations at each site.

The bromine atom can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be converted to a variety of other functional groups, including esters, amides, and acid chlorides. The allyl thioether is susceptible to a range of transformations, including oxidation, reduction, and rearrangement reactions. For instance, it could undergo a researchgate.netsciepub.com-sigmatropic rearrangement to form an allyl sulfoxide (B87167), a key step in certain synthetic sequences.

The combination of these reactive sites makes this compound a potentially useful building block for the synthesis of complex pharmaceutical intermediates, agrochemicals, and other fine chemicals.

Application in Sensors, Probes, or Imaging Agents (Non-Clinical Contexts)

The thioether and carboxylate functionalities of Benzoic acid, 5-bromo-2-(2-propenylthio)- suggest its potential for use in the development of chemical sensors. The sulfur atom is known to have a high affinity for heavy metal ions such as mercury, lead, and cadmium. Coordination of these metal ions to the thioether could induce a change in the electronic properties of the molecule, which could be detected by spectroscopic or electrochemical methods.

Incorporation of this molecule into a larger system, such as a polymer or a self-assembled monolayer on a sensor surface, could lead to the development of selective and sensitive analytical devices. The bromo substituent could be used to tune the electronic properties of the aromatic ring, potentially enhancing the sensitivity or selectivity of the sensor. While no specific sensor applications of this compound have been documented, the chemical principles underlying its structure are consistent with those used in the design of chemosensors.

Use as a Precursor for Novel Heterocyclic Compounds

The strategic placement of the carboxylic acid and the 2-propenylthio group on the benzene ring makes Benzoic acid, 5-bromo-2-(2-propenylthio)- a promising precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions could lead to the formation of sulfur-containing heterocycles.

For example, under appropriate conditions, an intramolecular electrophilic attack of the carboxyl group (or a derivative) onto the double bond of the allyl group could lead to the formation of a lactone ring fused to a thiane or thiepane ring system. Alternatively, oxidative cyclization could yield benzothiazole derivatives. The bromine atom would be carried through these transformations, providing a handle for further synthetic modifications of the resulting heterocyclic core. The synthesis of novel heterocyclic compounds is an active area of research due to their diverse biological and material properties.

Future Research Trajectories and Emerging Applications of Benzoic Acid, 5 Bromo 2 2 Propenylthio

Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- is not yet widely documented in mainstream chemical literature, presenting an opportunity for the development of novel and efficient synthetic routes. Drawing inspiration from the synthesis of related thioether and bromo-substituted benzoic acids, a primary route would likely involve the S-alkylation of 5-bromo-2-mercaptobenzoic acid with an allyl halide, such as allyl bromide.

Future research in this area should focus on optimizing this reaction to enhance yield and purity. Green chemistry principles could be integrated by exploring alternative, more environmentally benign solvents and catalysts. For instance, the use of water as a solvent, phase-transfer catalysts, or microwave-assisted synthesis could offer greener alternatives to traditional organic solvents and prolonged reaction times. researchgate.net

Another promising avenue is the development of one-pot synthesis methods, which could streamline the production process and reduce waste. nih.gov This might involve the in-situ generation of the thiolate from 5-bromo-2-mercaptobenzoic acid followed by immediate reaction with the allyl halide. The challenges in the synthesis of related compounds, such as the formation of positional isomers during the bromination of the benzoic acid precursor, highlight the need for highly selective and controlled reaction conditions. google.com

Parameter Conventional Approach Potential Green Chemistry Approach
Solvent Aprotic organic solvents (e.g., DMF, Acetone)Water, Ethanol (B145695), or solvent-free conditions
Catalyst Strong bases (e.g., Sodium Hydride)Phase-transfer catalysts, basic ionic liquids
Energy Input Conventional heating (reflux)Microwave irradiation, ultrasonic activation
Reaction Steps Multi-step synthesis with isolation of intermediatesOne-pot synthesis

Advanced Analytical Methodologies for Complex Matrices and Environmental Monitoring (Excluding human biofluids)

As the applications of Benzoic acid, 5-bromo-2-(2-propenylthio)- expand, the need for sensitive and selective analytical methods for its detection and quantification in various matrices will become critical. This is particularly important for environmental monitoring to assess its potential persistence, bioaccumulation, and ecotoxicity.

Advanced analytical techniques will be essential for analyzing complex environmental samples such as water, soil, and sediment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is expected to be a powerful tool for this purpose due to its high sensitivity and specificity. nist.gov Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after a derivatization step to increase the volatility of the compound. nih.gov

For sample preparation, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are likely to be effective for pre-concentrating the analyte from environmental matrices and removing potential interferences. nist.govnih.gov The development of molecularly imprinted polymers (MIPs) as selective sorbents for SPE could further enhance the selectivity of the analytical methods.

Future research should focus on the validation of these analytical methods for different environmental samples and the investigation of the compound's degradation products in the environment. nih.gov

Analytical Technique Application Key Advantages
HPLC-MS/MS Quantification in water and soil extractsHigh sensitivity, high selectivity, structural confirmation
GC-MS Analysis of volatile derivatives, identification of byproductsHigh resolution, extensive libraries for identification
Solid-Phase Extraction (SPE) Sample pre-concentration and cleanupReduces matrix effects, improves detection limits
Solid-Phase Microextraction (SPME) Rapid screening and on-site analysisSolvent-free, simple, and fast

Expansions into New Biological and Materials Science Domains

The structural motifs present in Benzoic acid, 5-bromo-2-(2-propenylthio)- suggest a range of potential biological activities. The benzoic acid core is a common feature in many biologically active compounds, and the presence of a bromine atom and a sulfur-containing side chain can significantly influence its pharmacological properties. nih.goviomcworld.com

Derivatives of benzoic acid have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov The thioether linkage, in particular, is found in a number of bioactive molecules and can play a crucial role in enzyme inhibition. researchgate.net For example, studies on 2-(arylthio)benzoic acids have identified them as inhibitors of the fat mass and obesity-associated protein (FTO), which is implicated in certain cancers. researchgate.net This suggests that Benzoic acid, 5-bromo-2-(2-propenylthio)- could be a valuable scaffold for the design of new enzyme inhibitors.

In the realm of materials science, the presence of the allyl group opens up possibilities for polymerization. The double bond in the allyl moiety can participate in polymerization reactions to create novel polymers with unique properties. The incorporation of the bromo- and thioether-substituted benzoic acid unit into a polymer backbone could impart specific functionalities, such as flame retardancy (due to bromine), metal-binding capabilities (due to sulfur), or altered solubility and thermal stability. Thiol- and disulfide-based materials have shown promise in the development of self-healing elastomers, shape memory polymers, and stimulus-responsive materials. nih.gov

Challenges and Opportunities in Compound Development and Application

A primary challenge in the development of Benzoic acid, 5-bromo-2-(2-propenylthio)- is the lack of established, high-yielding synthetic protocols. The synthesis of the precursor, 5-bromo-2-mercaptobenzoic acid, and the subsequent S-alkylation may present difficulties in terms of regioselectivity and purification. The potential for the formation of isomeric byproducts during bromination of the benzoic acid ring is a significant hurdle that needs to be addressed to ensure the purity of the final compound. google.com

Furthermore, the stability of the allylthio group under various conditions needs to be thoroughly investigated, as it may be susceptible to oxidation or other transformations. The scalability of any developed synthetic route will also be a critical factor for its potential commercial applications.

Despite these challenges, there are significant opportunities. The development of a robust and scalable synthesis would open the door to a more thorough investigation of its properties and applications. The multifunctionality of the molecule provides a platform for a wide range of chemical modifications, allowing for the fine-tuning of its properties for specific applications. The exploration of its biological activity could lead to the discovery of new therapeutic agents.

Design and Synthesis of Next-Generation Derivatives with Tuned Properties

The structure of Benzoic acid, 5-bromo-2-(2-propenylthio)- offers multiple sites for chemical modification, providing a rich platform for the design and synthesis of next-generation derivatives with tailored properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds. nih.gov

Modifications could include:

Alterations to the allyl group: The double bond could be functionalized through reactions such as epoxidation, dihydroxylation, or polymerization to introduce new functionalities. The allyl group could also be replaced with other alkyl or aryl groups to modulate lipophilicity and steric hindrance.

Modification of the carboxylic acid: The carboxylic acid can be converted to esters, amides, or other derivatives to alter solubility, bioavailability, and binding interactions with biological targets. researchgate.net

Substitution on the benzene (B151609) ring: The bromine atom could be replaced with other halogens or functional groups through cross-coupling reactions, offering a way to fine-tune the electronic properties of the molecule.

By systematically modifying these different parts of the molecule, it will be possible to develop a library of derivatives and screen them for enhanced biological activity or improved material properties. For example, in the context of drug discovery, these derivatives could be tested for their inhibitory activity against a range of enzymes or for their antimicrobial or anticancer properties. nih.govresearchgate.net

Derivative Class Potential Property Modification Target Application
Esters and AmidesImproved bioavailability, altered solubilityProdrugs, targeted drug delivery
Modified Allyl GroupIntroduction of new functional groups, polymerizationNew materials, bioconjugation
Ring-Substituted AnalogsTuned electronic properties, altered binding affinityEnhanced biological activity, new materials

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-(2-propenylthio)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common synthetic approach involves nucleophilic substitution or coupling reactions. For example, the Ullman reaction (used for analogous brominated benzoic acid derivatives) employs aryl halides (e.g., 2,5-dibromobenzoic acid) and thiols (e.g., 2-propenylthiol) in the presence of a copper catalyst under reflux conditions . Optimization includes:

  • Catalyst selection : Copper(I) iodide or palladium complexes for improved yields.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : 80–120°C balances reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • NMR spectroscopy :
    • ¹H NMR: Peaks for the propenylthio group (δ 5.0–5.8 ppm, vinyl protons) and aromatic protons (δ 7.2–8.0 ppm) .
    • ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm) and bromine-induced deshielding in adjacent carbons.
  • Infrared (IR) spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S–C (600–700 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₀H₉BrO₂S (calculated: ~286.0) .

Q. What methodologies are recommended for assessing the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) .
  • Melting point analysis : Compare observed vs. literature values (if available). Discrepancies >2°C indicate impurities.
  • Elemental analysis : Validate C, H, Br, and S content within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on analogous benzoic acid derivatives:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : In airtight containers, away from oxidizers, under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the propenylthio substituent in this compound?

Methodological Answer:

  • Kinetic studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify rate-determining steps.
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in hydrolysis or oxidation reactions .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites (e.g., sulfur’s nucleophilicity) .

Q. How can contradictions in reported thermochemical data (e.g., enthalpy of formation) be resolved?

Methodological Answer:

  • Calorimetric validation : Perform bomb calorimetry to measure ΔHf° and compare with literature values (e.g., NIST data ).
  • Statistical analysis : Apply error-propagation models to reconcile discrepancies arising from differing experimental setups.
  • Peer-reviewed replication : Reproduce studies under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. What experimental designs are suitable for evaluating potential neuroprotective or anti-inflammatory effects of this compound?

Methodological Answer:

  • In vitro models :
    • Neuronal cells: Expose SH-SY5Y cells to oxidative stress (H₂O₂) and measure viability via MTT assay with/without the compound .
    • Inflammatory markers: Quantify TNF-α and IL-6 secretion in LPS-stimulated macrophages (e.g., RAW 264.7) using ELISA.
  • In vivo models :
    • Rodent neuroinflammation: Administer compound (10–50 mg/kg, IP) in a murine model of Parkinson’s disease and assess motor function (rotarod test) .

Q. How can trace-level detection of this compound in biological matrices be achieved?

Methodological Answer:

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) :
    • Sample prep: Solid-phase extraction (C18 cartridges) from plasma or tissue homogenates.
    • Ionization: Electrospray ionization (ESI) in negative mode for the deprotonated molecule ([M−H]⁻).
    • Quantitation: Use deuterated internal standards (e.g., D₄-benzoic acid) to minimize matrix effects .

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